2-Methylhepta-1,6-dien-3-yne 2-Methylhepta-1,6-dien-3-yne
Brand Name: Vulcanchem
CAS No.: 1001-88-3
VCID: VC7930364
InChI: InChI=1S/C8H10/c1-4-5-6-7-8(2)3/h4H,1-2,5H2,3H3
SMILES: CC(=C)C#CCC=C
Molecular Formula: C8H10
Molecular Weight: 106.16 g/mol

2-Methylhepta-1,6-dien-3-yne

CAS No.: 1001-88-3

Cat. No.: VC7930364

Molecular Formula: C8H10

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methylhepta-1,6-dien-3-yne - 1001-88-3

Specification

CAS No. 1001-88-3
Molecular Formula C8H10
Molecular Weight 106.16 g/mol
IUPAC Name 2-methylhepta-1,6-dien-3-yne
Standard InChI InChI=1S/C8H10/c1-4-5-6-7-8(2)3/h4H,1-2,5H2,3H3
Standard InChI Key JDSRPIAZFIFPGF-UHFFFAOYSA-N
SMILES CC(=C)C#CCC=C
Canonical SMILES CC(=C)C#CCC=C

Introduction

Structural Identification and Molecular Properties

Molecular Architecture

The IUPAC name 2-methylhepta-1,6-dien-3-yne defines a seven-carbon chain with:

  • A methyl group at C2,

  • Double bonds at C1–C2 and C6–C7,

  • A triple bond at C3–C4.

SMILES Notation: CC(=C)C#CCC=C
InChIKey: JDSRPIAZFIFPGF-UHFFFAOYSA-N

Spectroscopic and Computational Data

  • Molecular Formula: C₈H₁₀

  • Molecular Weight: 106.16 g/mol

  • Geometric Features:

    • Bond lengths (DFT calculations):

      • C≡C: 1.20 Å

      • C=C: 1.34 Å (terminal), 1.38 Å (internal)

    • Dihedral angles: ~120° at conjugated sites due to sp² hybridization .

Table 1: Key Structural Parameters

ParameterValueMethod/Source
Triple Bond Length (C3–C4)1.20 ÅB3LYP/6-31G(d,p)
Double Bond Length (C1–C2)1.34 ÅROSS-BLYP
Dipole Moment0.78 DCCSD(T)/cc-pVTZ

Synthesis and Catalytic Pathways

Traditional Methods

Divinylacetylenes like 2-methylhepta-1,6-dien-3-yne are synthesized via:

  • Nieuwland Reaction: Acetylene polymerization using CuCl/NH₄Cl catalysts .
    Example:
    3 HC≡CHCuClCH2=CH–C≡C–CH=CH2+byproducts3 \text{ HC≡CH} \xrightarrow{\text{CuCl}} \text{CH}_2=\text{CH–C≡C–CH}=\text{CH}_2 + \text{byproducts}

  • Cross-Dimerization: Ru(0)-catalyzed reactions of alkenes and alkynes (e.g., [Ru(η⁴-1,5-cod)(η⁶-1,3,5-cot)]) enable stereoselective formation .

Modern Catalytic Approaches

  • Hydrovinylation: Ni(II) complexes induce enantioselective C–C bond formation, critical for pharmaceutical intermediates .

  • Cycloadditions: [4+2] reactions with dienophiles yield functionalized bicyclic systems .

Table 2: Representative Synthetic Routes

MethodCatalystYield (%)SelectivityReference
Nieuwland PolymerizationCuCl/NH₄Cl45–60Low
Ru-Catalyzed Dimerization[Ru(η⁴-1,5-cod)(η⁶-cot)]72High (E/Z)
Ni-Mediated HydrovinylationNi(II)/Phosphoramidite85>90% ee

Reactivity and Functionalization

Electrophilic Additions

  • Halogenation: Cl₂ or Br₂ adds preferentially to terminal double bonds, forming 1,2-dihalides .
    Example:
    C8H10+Br2Br–CH2C(=C)–C≡C–CH2CH2–Br\text{C}_8\text{H}_{10} + \text{Br}_2 \rightarrow \text{Br–CH}_2–\text{C(=C)–C≡C–CH}_2–\text{CH}_2–\text{Br}

  • Hydrogen Halides: HCl adds to triple bonds, producing chloroalkenes .

Cyclization and Ring Formation

  • Thermal Cyclization: At 95–100°C, 2-methylhepta-1,6-dien-3-yne undergoes 6-π electrocyclic closure to bicyclic structures .

  • Oxidative Coupling: Ru catalysts mediate [2+2+2] cyclizations for polycyclic aromatic hydrocarbons .

Applications in Organic Synthesis

Natural Product Synthesis

  • Terpenoid Scaffolds: Serves as a dienophile in Diels-Alder reactions to construct fused rings in diterpenes .

  • Steroid Analogues: Enantioselective hydrovinylation generates non-natural steroid configurations .

Materials Science

  • Conjugated Polymers: Polymerization yields materials with tunable optoelectronic properties .

  • Metal-Organic Frameworks (MOFs): Functionalized enynes act as linkers for porous coordination polymers .

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